molecular formula C10H8BrNO3 B1470014 1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1503119-57-0

1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B1470014
M. Wt: 270.08 g/mol
InChI Key: MEYWGLBMQDAIMV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the similar compound “1-[(5-bromofuran-2-yl)methyl]pyrrolidine”, the InChI code is 1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 .

Scientific Research Applications

Synthesis of Derivatives

  • The compound has been used as a key intermediate in the synthesis of various heterocyclic derivatives. For instance, Hassan (2007) described the synthesis of thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole. These derivatives exhibit promising antimicrobial activities, highlighting the compound's role in developing new antimicrobial agents (Hassan, 2007).

Antimicrobial Activity

  • Novel derivatives synthesized from similar compounds have been shown to possess significant antimicrobial properties. Research conducted by Mogulaiah et al. (2018) on pyrrolidine-1-carboxylic acid derivatives demonstrated their potential as antimicrobial agents, indicating the broader applicability of such chemical frameworks in addressing bacterial resistance (Mogulaiah, P. S. Sundar, Tasleem, 2018).

Antioxidant Agents

  • Mateev, Georgieva, and Zlatkov (2022) explored the synthesis of pyrrole-based hydrazide-hydrazones, demonstrating the compound's utility in generating potential antioxidant agents. This study not only underscores the compound's versatility but also its potential contribution to developing novel antioxidants (Mateev, Georgieva, Zlatkov, 2022).

Organic Synthesis and Catalysis

  • The compound has been involved in studies focusing on palladium-catalyzed reactions, as discussed by Bae and Cho (2014). Their work on carbonylative cyclization processes demonstrates the compound's relevance in organic synthesis, offering insights into novel synthetic routes for pyrrole derivatives (Bae, Cho, 2014).

Heterocyclic Compound Synthesis

  • The synthesis and transformation of heterocyclic compounds based on the pyrrole framework are significant for developing pharmaceuticals and materials science. Studies such as those conducted by Koriatopoulou, Karousis, and Varvounis (2008) on the pyrrolo[2,1-c][1,4]benzodiazocine ring system showcase the compound's utility in creating complex heterocyclic systems with potential biological activity (Koriatopoulou, Karousis, Varvounis, 2008).

properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYWGLBMQDAIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1C(=O)O)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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